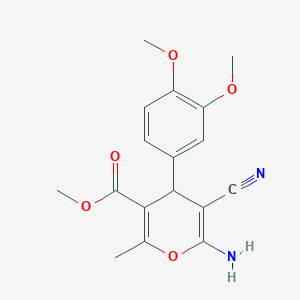

methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

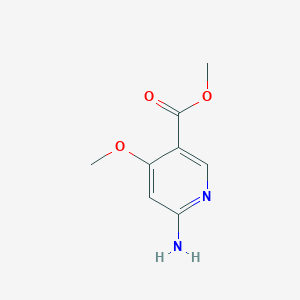

This compound is a derivative of pyran, a six-membered heterocyclic, unsaturated ring with one oxygen atom and five carbon atoms . It has various functional groups such as amino, cyano, and carboxylate groups, which contribute to its chemical properties .

Synthesis Analysis

The synthesis of this compound could involve the reaction of substituted arylidenemalononitriles and 3-methyl-1-phenyl-2-pyrazolin-5-one . This reaction could be catalyzed by KF-montmorillonite, providing a rapid synthesis of the compound .Molecular Structure Analysis

The molecular structure of this compound includes a pyran ring, which is a six-membered ring with one oxygen atom. It also has an amino group (-NH2), a cyano group (-CN), and a carboxylate group (-COO-) attached to the ring .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by its functional groups. For instance, the amino group could participate in acid-base reactions, the cyano group could undergo transformations to form other functional groups, and the carboxylate group could engage in esterification or amidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar functional groups like amino, cyano, and carboxylate could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis of Pyrazole Derivatives

The compound can be used in the synthesis of pyrazole derivatives . Pyrazole derivatives are important pharmaceutical products and biodegradable agrochemicals . The reaction of substituted arylidenemalononitriles and 3-methyl-1-phenyl-2-pyrazolin-5-one in DMF in the presence of KF-montmorillonite provides a rapid synthesis of 3-methyl-6-amino-5-cyano-4-aryl-1-phenyl-1,4-dihydro-pyrano[2,3-c]pyrazole derivatives .

Anti-allergic and Anti-cancer Activities

4H-Pyran derivatives, which the compound is a part of, are important building blocks for many natural compounds with anti-allergic and anti-cancer activities .

Catalyst in Chemical Reactions

The compound can potentially be used as a catalyst in various chemical reactions. For example, KF-montmorillonite, a catalyst used in the synthesis of the compound, has found widespread acceptance in a variety of heterogeneous reactions, such as substitution, addition, oxidation, rearrangement, and reduction reactions .

Synthesis of Pyridine Derivatives

The compound could potentially be used in the synthesis of new pyridine series containing sulfonamide moiety . Pyridines with sulfonamide moieties have potential applications in medicinal chemistry .

Research in Medicinal Chemistry

Pyrimidinone derivatives, which are structurally similar to the compound, have seen increased interest in their synthesis and applications in medicinal chemistry .

6. Potential Applications in Energy and Environmental Science Ionic liquids, which could potentially be synthesized using the compound, offer various promising capabilities which guarantee their applications in different technologies such as synthesis, catalysis, electrochemistry, medicine, extractants, surfactants, materials science, and chemical engineering . They have shown excellent outcomes in the field of energy and environmental science .

Orientations Futures

Propriétés

IUPAC Name |

methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-9-14(17(20)23-4)15(11(8-18)16(19)24-9)10-5-6-12(21-2)13(7-10)22-3/h5-7,15H,19H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSJGNZNIHEPCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]-3-piperidyl}methylamine](/img/structure/B2459259.png)

![2-(4-Fluorophenyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-one](/img/structure/B2459263.png)

![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2459267.png)

![5-(Oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2459269.png)

![1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B2459278.png)